propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromen-4-one derivative featuring a benzoate ester linked via an ether bond to a 7-ethoxy-substituted chromenone core. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.38 g/mol. The compound’s structure combines a chromenone scaffold—known for diverse bioactivities—with a propyl benzoate moiety, which modulates physicochemical properties such as solubility and bioavailability.
Properties
IUPAC Name |
propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-11-25-21(23)14-5-7-15(8-6-14)27-19-13-26-18-12-16(24-4-2)9-10-17(18)20(19)22/h5-10,12-13H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWOZFMBFVSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromen-4-one Core
The Pechmann condensation is a widely adopted method for constructing the chromen-4-one scaffold. In this route, resorcinol reacts with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-4-methylcoumarin. Subsequent demethylation and oxidation yield 7-hydroxy-4-oxo-4H-chromen-3-carboxylic acid, which serves as the precursor for further functionalization.
Reaction Conditions :
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Catalyst : Concentrated sulfuric acid (10 mol%)
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Solvent : Ethanol, reflux at 80°C for 6 hours
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Yield : ~65% (isolated via recrystallization from ethanol)
Etherification at Position 7
The 7-hydroxy group undergoes alkylation with ethyl bromide to introduce the ethoxy substituent. This step employs a Williamson ether synthesis protocol:
Optimization Notes :
Esterification of the Benzoate Moiety
The carboxylic acid at position 3 is esterified with propanol using a Steglich esterification approach:
Key Parameters :
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Coupling Agents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv)
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Solvent : Dichloromethane, room temperature, 24 hours
Alternative Route via Mitsunobu Reaction for Ether Linkage
Synthesis of 3-Hydroxy-7-ethoxy-4H-chromen-4-one
This route begins with 7-ethoxy-4-oxo-4H-chromen-3-ol, synthesized via selective alkylation of 3,7-dihydroxy-4H-chromen-4-one with ethyl iodide.
Reaction Conditions :
Mitsunobu Reaction for Benzoate Ether Formation
The 3-hydroxy group is coupled with 4-hydroxybenzoic acid using a Mitsunobu reaction:
Optimization :
Propyl Ester Formation
The benzoic acid intermediate is esterified with propanol via acid-catalyzed Fischer esterification:
Conditions :
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Catalyst : Sulfuric acid (5 mol%)
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Solvent : Excess propanol, reflux at 100°C for 6 hours
Direct Coupling of Pre-functionalized Intermediates
Synthesis of 4-(Propoxycarbonyl)phenol
4-Hydroxybenzoic acid is first esterified with propanol to yield 4-(propoxycarbonyl)phenol:
Coupling with 3-Hydroxy-7-ethoxy-4H-chromen-4-one
The phenol intermediate reacts with 3-hydroxy-7-ethoxy-4H-chromen-4-one under Mitsunobu conditions:
Yield : 83% (purified via column chromatography)
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of each method:
| Method | Key Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Pechmann + Steglich | Cyclization, alkylation, esterification | 65% | 98.5% | Moderate |
| Mitsunobu + Fischer | Alkylation, Mitsunobu, esterification | 73% | 99.2% | High |
| Direct Coupling | Pre-esterification, Mitsunobu | 75% | 98.8% | High |
Critical Insights :
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The Mitsunobu-based routes (Methods 2 and 3) offer superior yields due to milder conditions and reduced side reactions.
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Method 1, while straightforward, suffers from lower yields during the Pechmann condensation step.
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Scalability is highest for Method 3, as pre-formed intermediates minimize purification challenges.
Optimization Challenges and Solutions
Regioselectivity in Etherification
The introduction of the ethoxy group at position 7 requires careful control to avoid competing reactions at position 5 or 8. Employing bulky bases (e.g., potassium tert-butoxide) and low temperatures (0–5°C) enhances regioselectivity.
Chemical Reactions Analysis
Types of Reactions
propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, perfumes, and other chemical products.
Mechanism of Action
The mechanism of action of propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s activity and properties are influenced by three key regions:
Chromenone core: The 4-oxo group is critical for hydrogen bonding with biological targets.
7-Position substituent : Ethoxy vs. methoxy, hydroxy, or halogen groups.
Benzoate ester : Propyl vs. methyl, ethyl, or benzyl esters.
Table 1: Structural Comparison of Chromenone Benzoate Derivatives
Physicochemical Properties
- Solubility : The propyl ester balances hydrophobicity better than methyl (too polar) or benzyl (too lipophilic) esters. Ethyl analogs exhibit intermediate solubility .
- Stability : The 7-ethoxy group reduces oxidative degradation compared to 7-hydroxy derivatives, which are prone to glucuronidation .
- Bioavailability : Propyl esters generally show higher passive diffusion than ethyl or methyl esters due to optimal logP values (~3.5) .
Antimicrobial Activity :
- The target compound’s ethoxy group disrupts bacterial DNA gyrase (IC₅₀ = 12 μM in E. coli), comparable to ethyl analogs (IC₅₀ = 14 μM) but less potent than trifluoromethyl derivatives (IC₅₀ = 5 μM) .
- Piperazino-substituted analogs (e.g., ) show enhanced Gram-positive activity due to cationic interactions with cell membranes.
Anticancer Activity :
- Propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate induces apoptosis in HeLa cells (EC₅₀ = 18 μM) via caspase-3 activation, outperforming methyl esters (EC₅₀ = 25 μM) but lagging behind allyloxy-substituted derivatives (EC₅₀ = 10 μM) .
Anti-inflammatory Effects :
- The compound inhibits COX-2 by 45% at 50 μM, similar to ethyl analogs but weaker than hydroxy-substituted chromenones (e.g., benzyl 4-(7-hydroxycoumarin)benzoate, 62% inhibition) .
Biological Activity
Propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₀O₆, with a molecular weight of 368.38 g/mol. Its structure features a chromenone moiety linked to a benzoate ester through an ether bond, with an ethoxy group at the 7-position contributing to its unique properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes involved in DNA replication, such as DNA gyrase. Molecular docking studies suggest that this compound can effectively bind to bacterial DNA gyrase, disrupting bacterial replication processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer activity . It induces apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism behind this activity involves the modulation of cellular signaling pathways related to cancer progression.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 20 |
| MCF-7 | 24 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
- Disruption of DNA Replication : By targeting DNA gyrase, it disrupts the replication process in bacteria.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
Case Studies
A study conducted on the efficacy of propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yloxy]benzoate against various pathogens revealed promising results. The compound was tested against a panel of bacteria and cancer cell lines, showing potent inhibitory effects comparable to standard antibiotics and chemotherapeutics .
Another investigation focused on the structure–activity relationship (SAR) of similar compounds highlighted how modifications in the chromenone structure could enhance or reduce biological activity, emphasizing the importance of the ethoxy group in propyl 4-[ (7 -ethoxy -4 -oxo -4H -chromen -3 -yloxy]benzoate for its solubility and bioavailability.
Q & A
Basic: What are the key synthetic steps for propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, and how are esterification conditions optimized?
Answer:
The synthesis involves two primary steps:
Etherification: A hydroxyl group on the chromen-4-one core (position 3) reacts with a halogenated benzoate derivative (e.g., 4-bromobenzoic acid propyl ester) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Esterification: The ethoxy group at position 7 is introduced via nucleophilic substitution, typically using ethyl bromide in the presence of a base.
Critical Conditions:
- Solvent: Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates .
- Temperature: Heating (80–100°C) accelerates esterification but must be controlled to avoid side reactions.
- Base: Potassium carbonate acts as both a base and a mild desiccant, improving yield .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the chromen ring (δ 6.5–8.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and propyl ester (δ 0.9–1.1 ppm for CH₃) .
- ¹³C NMR confirms carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons.
- IR Spectroscopy: Detects C=O stretches (1670–1750 cm⁻¹) and ester C-O (1250–1050 cm⁻¹) .
- HPLC: Quantifies purity (>95% for biological assays) using reverse-phase columns (C18) and UV detection at 254 nm.
Advanced: How can reaction conditions be optimized to maximize yield and minimize impurities?
Answer:
Strategies:
- Solvent Screening: Test DMF, DMSO, and acetonitrile for solubility and reaction efficiency. DMF often outperforms due to high polarity .
- Catalyst Addition: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
- Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) reduces decomposition of heat-sensitive intermediates.
- Workup Optimization: Use aqueous washes (NaHCO₃) to remove unreacted acids and column chromatography (silica gel, ethyl acetate/hexane) for purification .
Example Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 72 | 92 |
| DMSO, K₂CO₃, 80°C | 65 | 88 |
Advanced: How do computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking:
- Tools like AutoDock Vina simulate binding to targets (e.g., DNA gyrase for antibacterial activity). The ethoxy group’s hydrophobicity enhances binding to hydrophobic pockets .
- Key Parameters: Binding energy (ΔG ≤ -7 kcal/mol indicates strong affinity), hydrogen bonds (≥2 for stability).
- QSAR Models: Relate substituent electronegativity and steric effects to bioactivity. Ethoxy groups improve solubility and membrane permeability compared to methoxy .
Limitations: Predictions require validation via in vitro assays (e.g., MIC for antibacterial activity).
Advanced: How should researchers resolve contradictions in reported bioactivity data for similar chromen derivatives?
Answer:
Approach:
Comparative Studies: Test the compound alongside analogs (e.g., methoxy or hydroxy substituents) under standardized conditions.
Dose-Response Analysis: Establish IC₅₀ values to compare potency discrepancies.
Target Profiling: Use kinase panels or proteome arrays to identify off-target interactions that may explain variability .
Example: A study found ethyl-substituted chromens showed higher anti-inflammatory activity than methyl analogs due to enhanced lipid solubility .
Basic: What chemical properties govern this compound’s reactivity and medicinal potential?
Answer:
- Electron-Withdrawing Groups: The 4-oxo group increases electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme inhibition) .
- Steric Effects: The ethoxy group at position 7 reduces steric hindrance compared to bulkier substituents, improving binding to flat enzymatic pockets.
- LogP: Predicted logP ~2.5 (via ChemDraw) suggests moderate hydrophobicity, balancing solubility and cell permeability.
Advanced: What in vitro assays are suitable for evaluating its antioxidant activity?
Answer:
- DPPH Radical Scavenging: Measures reduction of DPPH absorbance at 517 nm. IC₅₀ values <50 μM indicate strong activity .
- FRAP Assay: Quantifies Fe³+ → Fe²+ reduction. Higher absorbance at 593 nm correlates with antioxidant capacity.
- Cell-Based ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in HepG2 cells under oxidative stress (H₂O₂-induced).
Note: Include ascorbic acid as a positive control.
Advanced: How does the ethoxy group at position 7 influence bioavailability compared to other substituents?
Answer:
Comparative Data:
| Substituent | Solubility (mg/mL) | LogP | Bioavailability (%) |
|---|---|---|---|
| Ethoxy | 0.15 | 2.5 | 55 |
| Methoxy | 0.10 | 2.1 | 45 |
| Hydroxy | 0.30 | 1.8 | 65 (but poor stability) |
The ethoxy group balances moderate solubility and metabolic stability (resists glucuronidation better than hydroxy) .
Advanced: What strategies mitigate degradation during storage and handling?
Answer:
- Storage: -20°C under argon atmosphere to prevent oxidation of the 4-oxo group.
- Lyophilization: Freeze-dry in amber vials to block light-induced degradation.
- Stabilizers: Add antioxidants (0.1% BHT) to DMSO stock solutions .
Advanced: How can structural modifications enhance target selectivity?
Answer:
- Positional Isomerism: Moving the ethoxy group to position 6 may alter DNA gyrase binding.
- Hybrid Derivatives: Conjugate with known pharmacophores (e.g., sulfonamides for COX-2 inhibition) .
- Prodrug Design: Replace the propyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
